4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one is an organic compound that features a cyclohexenone core with an oxolane (tetrahydrofuran) ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-3-en-1-one with oxolane-2-carbaldehyde in the presence of a base, such as sodium hydride, to form the desired product. The reaction typically occurs under mild conditions and can be completed within a few hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by cyclization and functional group modifications. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,3-dione derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog with similar reactivity but lacking the oxolane ring.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one: A more complex derivative with additional functional groups.
Uniqueness
4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
81842-21-9 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethyl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C11H16O2/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3,11H,1-2,4-8H2 |
InChI Key |
CBRVRGIOCWXUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2=CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.